(2-Bromo-3-(trifluoromethyl)phenyl)methanol
Description
Properties
IUPAC Name |
[2-bromo-3-(trifluoromethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3O/c9-7-5(4-13)2-1-3-6(7)8(10,11)12/h1-3,13H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXILCRCVSXPTRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214330-94-5 | |
| Record name | 2-Bromo-3-(trifluoromethyl)benzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Bromination of 3-Trifluoromethylphenol Derivatives
One preparative route involves bromination of 3-trifluoromethylphenol to yield 2-bromo-3-(trifluoromethyl)phenol, which can be further transformed into the benzyl alcohol derivative. The bromination is carried out using bromine in dichloromethane at low temperature (0°C), followed by stirring at room temperature for extended periods (up to 18 hours). The reaction mixture is then washed, dried, and purified by silica gel chromatography to isolate the desired bromophenol isomer in yields ranging from 3% to 76% depending on conditions and isomer separation (e.g., 2-bromo-3-trifluoromethylphenol vs. 2-bromo-5-trifluoromethylphenol).
Reaction Conditions Summary:
| Parameter | Details |
|---|---|
| Starting Material | 3-Trifluoromethylphenol (1 eq.) |
| Brominating Agent | Bromine (1 eq.) in DCM |
| Solvent | Dichloromethane |
| Temperature | 0°C initially, then room temp |
| Reaction Time | 18 hours |
| Work-up | Wash with Na2SO3, brine, dry MgSO4 |
| Purification | Silica gel chromatography |
| Yield Range | 3% to 76% (isomer dependent) |
This method provides a key intermediate for further transformations into the benzyl alcohol via reduction or other functional group interconversions.
Organomagnesium Reagent Formylation and Reduction
An alternative and highly selective method is based on the preparation of the corresponding arylmagnesium bromide from a bromo-trifluoromethylbenzene precursor, followed by formylation with paraformaldehyde and subsequent reduction to the benzyl alcohol.
- Step 1: Formation of 2-bromo-3-(trifluoromethyl)phenylmagnesium bromide by reacting 2-bromo-3-(trifluoromethyl)bromobenzene with magnesium in anhydrous ether solvents (e.g., tetrahydrofuran).
- Step 2: Addition of solid paraformaldehyde to the Grignard reagent to form the benzyl alcohol intermediate.
- Step 3: Hydrolysis of the reaction mixture with aqueous mineral acid (e.g., sulfuric or hydrochloric acid) to yield (2-Bromo-3-(trifluoromethyl)phenyl)methanol.
- Step 4: Isolation and purification by crystallization or distillation.
This method is advantageous due to its high regioselectivity and good yields, and it can be adapted for preparing halogenated benzyl alcohol derivatives.
| Step | Conditions/Details |
|---|---|
| Grignard formation | Mg, anhydrous THF, room temperature |
| Formylation | Paraformaldehyde addition, stirring |
| Hydrolysis | Aqueous H2SO4 or HCl, controlled temperature |
| Purification | Crystallization or distillation |
This approach is well-documented for related trifluoromethylbenzyl alcohols and can be adapted for the 2-bromo-3-substituted derivative with suitable starting materials.
Bromination of Keto-Amide Intermediates and Subsequent Reduction
In some synthetic sequences, bromination of related keto-amide intermediates (e.g., 3-oxo-N-[4-(trifluoromethyl)phenyl]butanamide) with brominating agents such as bromine or N-bromosuccinimide in chlorinated solvents is employed. After bromination, the product can be converted through further steps including cyanide substitution and reduction to generate benzyl alcohol derivatives. Although this method is more complex and involves multiple steps, it provides a route to brominated trifluoromethyl-substituted benzyl alcohols in moderate yields (~50-67%).
| Parameter | Details |
|---|---|
| Brominating Agents | Bromine, N-bromosuccinimide, HBr |
| Solvents | Dichloromethane, chloroform, toluene |
| Reaction Temperature | Room temperature |
| Work-up | Aqueous extraction, drying, distillation |
| Yield | ~51-67% for brominated intermediates |
This method is more suited for complex molecule synthesis where the benzyl alcohol is part of a larger synthetic scheme.
| Method | Starting Material | Key Reagents/Conditions | Yield Range | Advantages | Limitations |
|---|---|---|---|---|---|
| Bromination of 3-trifluoromethylphenol | 3-Trifluoromethylphenol | Br2 in DCM, 0°C to RT, 18 h | 3-76% | Simple, direct bromination | Mixture of isomers, low yield in some cases |
| Grignard Formylation and Hydrolysis | 2-Bromo-3-(trifluoromethyl)bromobenzene | Mg/THF, paraformaldehyde, acid hydrolysis | Good (not specified) | High regioselectivity, scalable | Requires handling of Grignard reagents |
| Bromination of keto-amide intermediates | 3-oxo-N-[4-(trifluoromethyl)phenyl]butanamide | Br2 or NBS, chlorinated solvents, RT | ~51-67% | Useful for complex intermediates | Multi-step, moderate yield |
- Bromination reactions require careful temperature control to minimize side products and maximize the desired ortho-brominated isomer.
- Grignard-based formylation methods provide a clean route to benzyl alcohols with trifluoromethyl substitution, with the possibility of scale-up and adaptation to various halogenated aromatics.
- Bromination of keto-amide intermediates is a useful synthetic strategy in medicinal chemistry for preparing functionalized benzyl alcohol derivatives but involves more steps and purification challenges.
- Purification techniques such as silica gel chromatography, crystallization, and distillation are critical for isolating pure this compound due to the formation of isomeric and side products.
The preparation of this compound can be effectively achieved through selective bromination of trifluoromethylphenol derivatives or via Grignard reagent formylation followed by hydrolysis. Each method offers distinct advantages depending on the scale, purity requirements, and available starting materials. Bromination of keto-amide intermediates provides an alternative but more complex synthetic route. The choice of method should be guided by the desired application and available laboratory capabilities.
This comprehensive review integrates diverse, authoritative sources to provide a professional and detailed understanding of the preparation methods of this compound.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-3-(trifluoromethyl)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom, yielding a less substituted benzene derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products Formed
Oxidation: Formation of 2-bromo-3-(trifluoromethyl)benzaldehyde or 2-bromo-3-(trifluoromethyl)benzoic acid.
Reduction: Formation of 3-(trifluoromethyl)phenylmethanol.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Development
(2-Bromo-3-(trifluoromethyl)phenyl)methanol is utilized in the synthesis of various pharmaceutical compounds. Its bromine and trifluoromethyl groups enhance biological activity and selectivity, making it a valuable intermediate in drug discovery.
- Case Study : Research has shown that derivatives of this compound exhibit anti-inflammatory properties, leading to the development of new analgesics. Studies have focused on optimizing the synthesis to improve yield and efficacy in therapeutic applications.
Agrochemicals
The compound serves as an important intermediate in the production of agrochemicals, particularly herbicides and fungicides. The trifluoromethyl group contributes to increased lipophilicity and biological activity against pests.
- Application Example : It has been used in the synthesis of new herbicides that target specific weed species while minimizing impact on crops. Field studies demonstrate improved crop yields and pest resistance when using formulations containing this compound.
Material Science
In material science, this compound is employed in developing advanced materials such as coatings and polymers. Its unique properties contribute to enhanced durability and resistance to environmental factors.
- Research Insight : Studies indicate that incorporating this compound into polymer matrices can significantly improve mechanical properties and thermal stability, making it suitable for high-performance applications.
Analytical Chemistry
The compound acts as a reagent in various analytical methods, aiding in the detection and quantification of other chemical substances. This application is crucial for quality control across several industries.
- Example Usage : It has been utilized in chromatographic techniques where it serves as a standard for calibrating instruments, ensuring accurate measurements in complex mixtures.
Environmental Studies
Research involving this compound also extends to environmental studies, where it is analyzed for its ecological impact.
- Study Findings : Investigations have focused on its degradation pathways and potential toxicity to aquatic life, contributing valuable data towards sustainable practices in chemical manufacturing.
Data Tables
| Application Area | Key Benefits | Research Findings |
|---|---|---|
| Pharmaceutical Development | Enhanced biological activity | Anti-inflammatory derivatives developed |
| Agrochemicals | Improved pest resistance | New herbicides with better efficacy |
| Material Science | Increased durability and thermal stability | Enhanced mechanical properties in polymer blends |
| Analytical Chemistry | Accurate detection and quantification | Used as a calibration standard in chromatographic methods |
| Environmental Studies | Understanding ecological impacts | Studied degradation pathways and toxicity |
Mechanism of Action
The mechanism of action of (2-Bromo-3-(trifluoromethyl)phenyl)methanol is largely dependent on its chemical structure. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and molecular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to specific proteins or enzymes. The hydroxyl group can form hydrogen bonds, further stabilizing interactions with biological targets .
Comparison with Similar Compounds
Key Observations:
- Electron-Withdrawing Effects: The -CF₃ group in this compound significantly lowers the electron density of the aromatic ring compared to fluorine or bromine alone, enhancing resistance to oxidative degradation .
- Lipophilicity : Higher XLogP3 values (e.g., 3.1 vs. 1.5) correlate with increased membrane permeability, making the trifluoromethyl derivative advantageous in CNS-targeting drug candidates .
- Synthetic Versatility: Amino- or thiophene-substituted analogs (e.g., (2-Amino-5-bromo-3-fluorophenyl)methanol) are tailored for cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the parent compound is more suited for nucleophilic substitution .
Pharmacological and Industrial Relevance
- Pharmaceuticals: this compound is a key intermediate in protease inhibitors and kinase modulators, leveraging the -CF₃ group for improved target affinity and pharmacokinetics . In contrast, (2-Fluorophenyl)methanol derivatives are prevalent in radiopharmaceuticals (e.g., ¹⁸F-labeled tracers) .
- Agrochemicals: Difluoro-substituted analogs (e.g., (3-Bromo-2,5-difluorophenyl)methanol) are used in herbicide formulations due to enhanced soil persistence and bioavailability .
Biological Activity
(2-Bromo-3-(trifluoromethyl)phenyl)methanol is a compound of significant interest in medicinal chemistry due to its unique structural features, including a bromine atom, a trifluoromethyl group, and a hydroxymethyl functional group. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, along with relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C9H8BrF3O, with a molar mass of approximately 255.03 g/mol. The compound exhibits a melting point of 69-71°C and a predicted boiling point of 262.6°C. Its chemical structure enhances lipophilicity and metabolic stability, making it an attractive candidate for drug development.
The mechanism of action for this compound is influenced by its chemical structure:
- Trifluoromethyl Group : Enhances lipophilicity and can improve the binding affinity to biological targets.
- Bromine Atom : Capable of participating in halogen bonding, which may influence interactions with proteins or enzymes.
- Hydroxyl Group : Can form hydrogen bonds, stabilizing interactions with biological molecules.
Antimicrobial Properties
Research indicates that this compound exhibits potential antimicrobial activity. In studies involving various Gram-positive and Gram-negative bacteria, the compound demonstrated selective activity against Chlamydia trachomatis, affecting inclusion numbers and morphology in infected cells. The presence of the trifluoromethyl group was crucial for its activity, as compounds lacking this substituent showed no significant antimicrobial effects .
Table 1: Antimicrobial Activity of this compound
| Pathogen | Concentration (μg/mL) | Activity Observed |
|---|---|---|
| Chlamydia trachomatis | 50 | Significant reduction in inclusion size |
| Staphylococcus aureus | 100 | Moderate inhibition |
| Escherichia coli | 100 | Minimal activity |
Anticancer Properties
The compound has also been explored for its anticancer potential. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms that remain to be fully elucidated. The trifluoromethyl group is thought to play a role in enhancing bioactivity by improving pharmacokinetic properties .
Case Studies
- Study on Chlamydial Infections : In vitro assays demonstrated that derivatives of this compound were effective against C. trachomatis, with improvements noted in both inclusion morphology and size when treated at specific concentrations .
- Toxicity Assessment : Toxicity evaluations in human cell lines showed that the compound did not exhibit significant cytotoxic effects at therapeutic concentrations, suggesting a favorable safety profile for potential therapeutic applications .
Q & A
Basic Research Question
- LCMS (Liquid Chromatography-Mass Spectrometry) : Confirms molecular weight (e.g., observed m/z 393 [M+H]+ for analogous trifluoromethylphenyl derivatives) and detects impurities .
- HPLC : Retention times (e.g., 1.67 minutes under SMD-TFA05 conditions) benchmark purity against known standards .
- NMR : NMR resolves trifluoromethyl group splitting patterns, while NMR identifies hydroxyl proton environments .
Advanced Consideration : Discrepancies in NMR shifts may arise from bromine’s heavy atom effect, requiring DFT-aided assignments .
How does the bromine substituent influence reactivity in cross-coupling reactions?
Advanced Research Question
The bromine atom at the 2-position facilitates Suzuki-Miyaura or Buchwald-Hartwig couplings. For example:
- Electronic Effects : Bromine’s electron-withdrawing nature activates the aryl ring for palladium-catalyzed couplings.
- Steric Considerations : The trifluoromethyl group at the 3-position may hinder ortho-substitution, favoring para-selectivity in cross-couplings .
Methodological Insight : Kinetic studies using in situ IR spectroscopy can monitor coupling progress and optimize catalyst loading (e.g., Pd(PPh) at 2 mol%) .
Can computational methods predict the electronic properties of this compound?
Advanced Research Question
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model:
- Electrostatic Potential Maps : Highlight electron-deficient regions near bromine and trifluoromethyl groups, guiding nucleophilic attack sites.
- HOMO-LUMO Gaps : Predict redox behavior (e.g., ~4.5 eV for similar derivatives), correlating with stability under oxidative conditions .
Contradiction Alert : Some DFT functionals overestimate fluorine’s inductive effects; hybrid functionals (e.g., ωB97X-D) improve accuracy .
What are the challenges in purifying this compound, and how are they addressed?
Basic Research Question
Common impurities include residual brominated precursors and hydroxylated byproducts. Solutions:
- Acid-Base Extraction : Adjusting to pH 3 precipitates acidic impurities while retaining the target alcohol .
- Column Chromatography : Silica gel (hexane/ethyl acetate gradients) resolves diastereomers or regioisomers .
Advanced Insight : Preparative HPLC with chiral columns (e.g., Chiralpak IA) may separate enantiomers if asymmetric synthesis is attempted .
How does the compound’s stability vary under different storage conditions?
Advanced Research Question
- Thermal Stability : Decomposition above 150°C (TGA data for analogs) necessitates storage at ≤4°C.
- Light Sensitivity : UV-Vis studies show degradation via C-Br bond cleavage under prolonged UV exposure; amber vials are recommended .
Contradiction Note : Some patents report room-temperature stability for short-term storage, conflicting with TGA data—context-dependent validation is essential .
What role does this compound play in medicinal chemistry applications?
Advanced Research Question
The compound serves as a precursor for fluorinated bioactive molecules:
- Anticancer Agents : Derivatives inhibit kinases (e.g., PTP1B) via trifluoromethyl-enhanced binding affinity .
- Antimicrobials : Bromine’s leaving-group capability enables functionalization with heterocycles (e.g., pyridines in ) .
Methodology : In vitro assays (e.g., IC measurements) paired with molecular docking (AutoDock Vina) validate target interactions .
Are there contradictions in reported synthetic yields, and how can they be resolved?
Advanced Research Question
Discrepancies in yields (e.g., 87% vs. 96% for similar steps in and ) stem from:
- Scale Effects : Milligram-scale reactions often outperform gram-scale due to mixing inefficiencies.
- Catalyst Purity : Trace metal contaminants in CsCO or Pd catalysts alter reaction kinetics .
Resolution : Design of Experiments (DoE) optimizes parameters (temperature, stoichiometry) systematically .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
